6-Chloro-3-(trifluoromethyl)pyridin-2-amine 6-Chloro-3-(trifluoromethyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 79456-27-2
VCID: VC4301983
InChI: InChI=1S/C6H4ClF3N2/c7-4-2-1-3(5(11)12-4)6(8,9)10/h1-2H,(H2,11,12)
SMILES: C1=CC(=NC(=C1C(F)(F)F)N)Cl
Molecular Formula: C6H4ClF3N2
Molecular Weight: 196.56

6-Chloro-3-(trifluoromethyl)pyridin-2-amine

CAS No.: 79456-27-2

Cat. No.: VC4301983

Molecular Formula: C6H4ClF3N2

Molecular Weight: 196.56

* For research use only. Not for human or veterinary use.

6-Chloro-3-(trifluoromethyl)pyridin-2-amine - 79456-27-2

Specification

CAS No. 79456-27-2
Molecular Formula C6H4ClF3N2
Molecular Weight 196.56
IUPAC Name 6-chloro-3-(trifluoromethyl)pyridin-2-amine
Standard InChI InChI=1S/C6H4ClF3N2/c7-4-2-1-3(5(11)12-4)6(8,9)10/h1-2H,(H2,11,12)
Standard InChI Key XKMSOSLGTYIFCE-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1C(F)(F)F)N)Cl

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s pyridine ring is substituted with electron-withdrawing groups (Cl and CF₃), which influence its reactivity. X-ray crystallography reveals bond lengths of 1.73 Å for Cl–C and 1.47 Å for C–CF₃, with hydrogen bonding via N–H···N interactions.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₆H₄ClF₃N₂
Molecular Weight196.56 g/mol
Boiling Point321.8 °C (predicted)
Density1.507 g/cm³ (predicted)
SolubilityLow in water, soluble in organic solvents

¹⁹F NMR spectra show a characteristic peak at δ = -60 to -65 ppm for the CF₃ group, while FT-IR confirms N–H stretches at ~3400 cm⁻¹.

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via halogenation and trifluoromethylation of pyridine precursors. A common method involves palladium-catalyzed amination of 2-chloro-3-(trifluoromethyl)pyridine under Buchwald-Hartwig conditions (Pd(OAc)₂/Xantphos, NaOtBu, dioxane, 80–100°C), yielding up to 85% purity.

Key reaction:

2-Chloro-3-(trifluoromethyl)pyridine+NH3Pd catalyst6-Chloro-3-(trifluoromethyl)pyridin-2-amine\text{2-Chloro-3-(trifluoromethyl)pyridine} + \text{NH}_3 \xrightarrow{\text{Pd catalyst}} \text{6-Chloro-3-(trifluoromethyl)pyridin-2-amine}

Industrial Production

Continuous flow synthesis is employed for scalability, optimizing temperature (80–120°C) and catalyst loading (1–5 mol% Pd). This method reduces byproducts like 6-hydroxy derivatives .

Biological Activity

Antimicrobial Effects

The compound exhibits activity against Staphylococcus aureus (MIC = 3–12 μg/mL) and Chlamydia trachomatis by disrupting membrane integrity. The CF₃ group enhances bioavailability, enabling penetration through lipid bilayers .

Applications in Drug Development

Phosphopantetheinyl Transferase Inhibition

Analogues like ML267 (a related thiourea derivative) inhibit bacterial Sfp-PPTase (IC₅₀ = 0.2 μM), attenuating secondary metabolite production in Bacillus subtilis without human cytotoxicity .

Agrochemical Intermediates

The compound serves as a precursor for pesticides and herbicides. Derivatives with pyrimidine moieties show antifungal activity against Fusarium spp. (EC₅₀ = 15–30 μg/mL).

HazardPrecaution
Skin/eye irritationUse PPE (gloves, goggles)
Respiratory toxicityOperate in fume hood
Environmental persistenceAvoid aqueous discharge

Stability tests confirm no degradation in PBS (pH 2–9) or plasma over 24 hours .

Comparison with Analogues

CompoundKey DifferencesBioactivity (IC₅₀)
5-Chloro-4-(trifluoromethyl)pyridin-2-amineCF₃ at position 4PI3K inhibition: 12 nM
6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amineNitro group at position 3Antibacterial: MIC = 8 μg/mL

The 6-Cl-3-CF₃ substitution in the target compound enhances electrophilicity, improving target binding compared to nitro derivatives .

Future Directions

Current research focuses on mitigating efflux pump-mediated resistance in Gram-negative bacteria via structural modifications . Computational modeling (DFT, HOMO-LUMO gap = 5.2 eV) guides the design of derivatives with improved pharmacokinetics.

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